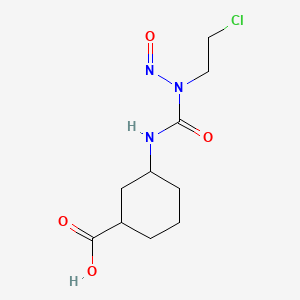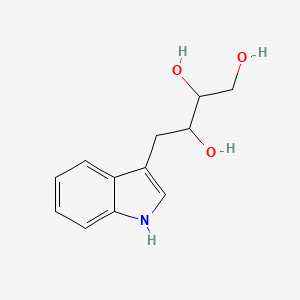
Mercury(1+);2-methylthiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury(1+);2-methylthiolane is a chemical compound that combines mercury in its +1 oxidation state with 2-methylthiolane, an organic sulfur compound. Mercury compounds are known for their unique properties and applications, but they also pose significant health and environmental risks due to their toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(1+);2-methylthiolane typically involves the reaction of mercury(I) salts with 2-methylthiolane under controlled conditions. One common method is to react mercury(I) chloride with 2-methylthiolane in an aqueous solution, followed by purification steps to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using mercury(I) chloride and 2-methylthiolane, with careful control of reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury(1+);2-methylthiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury.
Substitution: The thiolane group can be substituted with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as nitric acid or hydrogen peroxide, can oxidize this compound.
Reducing Agents: Such as sodium borohydride or zinc, can reduce it to elemental mercury.
Substitution Reactions: Can be carried out using various organic or inorganic ligands under appropriate conditions.
Major Products Formed
Oxidation: Produces mercury(II) compounds.
Reduction: Produces elemental mercury.
Substitution: Produces new mercury compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Mercury(1+);2-methylthiolane has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its interactions with biological molecules and potential effects on living organisms.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Used in the production of other mercury compounds and in various industrial processes.
Wirkmechanismus
The mechanism of action of Mercury(1+);2-methylthiolane involves its interaction with biological molecules, particularly those containing thiol groups. The compound can bind to these groups, disrupting normal cellular functions and leading to toxic effects. The molecular targets include enzymes and proteins that play critical roles in cellular metabolism and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Mercury(1+);2-methylthiolane can be compared with other mercury compounds, such as:
Mercury(I) chloride (calomel): Similar in its +1 oxidation state but lacks the thiolane group.
Mercury(II) chloride: More oxidized form of mercury with different chemical properties.
Methylmercury: An organic mercury compound with significant biological and environmental impact.
Uniqueness
This compound is unique due to the presence of the 2-methylthiolane group, which imparts specific chemical and biological properties that differentiate it from other mercury compounds.
Conclusion
This compound is a compound with diverse applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable reagent, but its toxicity also necessitates careful handling and study. Understanding its preparation, reactions, applications, and mechanisms of action is crucial for leveraging its benefits while mitigating its risks.
Eigenschaften
CAS-Nummer |
61113-42-6 |
|---|---|
Molekularformel |
C5H10HgS+ |
Molekulargewicht |
302.79 g/mol |
IUPAC-Name |
mercury(1+);2-methylthiolane |
InChI |
InChI=1S/C5H10S.Hg/c1-5-3-2-4-6-5;/h5H,2-4H2,1H3;/q;+1 |
InChI-Schlüssel |
GEPDTCDPXDQKIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCS1.[Hg+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


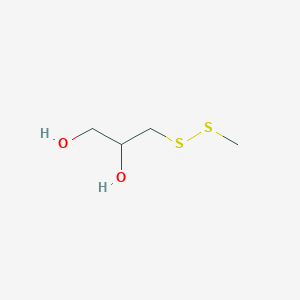

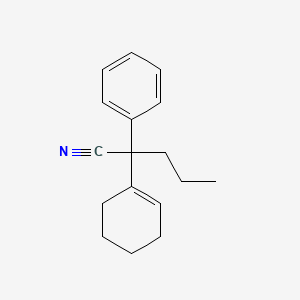

![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14598005.png)
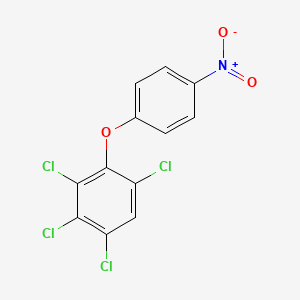
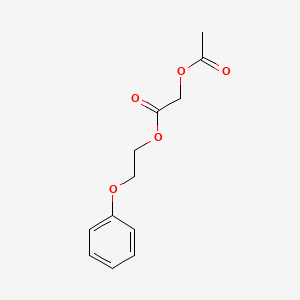
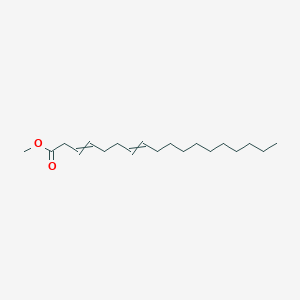
![2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one](/img/structure/B14598019.png)
![[3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14598027.png)

